molecular formula C9H14ClNO B15250665 [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride

[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride

Cat. No.: B15250665
M. Wt: 187.66 g/mol
InChI Key: CENCLCBLADWWEQ-OGFXRTJISA-N
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Description

[4-[(1R)-1-Aminoethyl]phenyl]methanol;hydrochloride is a chiral organic compound characterized by a benzyl alcohol backbone substituted with an (R)-configured 1-aminoethyl group at the para position, forming a hydrochloride salt. This structure confers both hydrophilic (via the hydroxyl and ammonium groups) and hydrophobic (via the aromatic ring) properties, making it relevant in medicinal chemistry and biochemical research. The compound is synthesized through methods such as acid hydrolysis of nitrone intermediates or reductive amination, with yields varying based on reaction conditions (e.g., 50.8% yield via acid hydrolysis in THF) . Its applications include serving as a precursor for enzyme inhibitors and chiral building blocks in drug discovery, particularly for targeting Rho-associated kinases (ROCKs) .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m1./s1

InChI Key

CENCLCBLADWWEQ-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CO)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.

    Reaction with Methanol: The aminoethyl-substituted phenyl ring is then reacted with methanol under controlled conditions to introduce the methanol group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at the ortho or para positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its interaction with cellular receptors.

Medicine:

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

    Agriculture: It may be used in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share structural motifs with [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride, including chiral aminoethyl groups, aromatic systems, or hydrochloride salt forms:

Compound Name Key Structural Features Molecular Weight CAS RN Reference
[4-[(1R)-1-Aminoethyl]phenyl]methanol;hydrochloride Benzyl alcohol, (R)-1-aminoethyl group, hydrochloride salt 187.7 (free base) Not explicitly stated
DL-Norephedrine hydrochloride α-[(1R)-1-aminoethyl]-benzenemethanol monohydrochloride (racemic mixture) 187.7 154-41-6
Y-27632 (dihydrochloride) trans-4-[(1R)-1-aminoethyl]-N-4-pyridinylcyclohexanecarboxamide dihydrochloride 320.3 129830-38-2
[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride Methoxy-substituted aromatic ring, acetic acid side chain 273.25 1170395-91-1
(1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride Nitrophenyl group, ethanolamine backbone 322.79 521284-21-9

Pharmacological and Biochemical Activity

  • ROCK Inhibition: Y-27632 is a potent ROCK inhibitor (IC₅₀ ~1 μM) with competitive ATP-binding site inhibition . Its structural similarity to the target compound lies in the (R)-1-aminoethyl group, critical for kinase selectivity. The target compound’s benzyl alcohol moiety may reduce kinase affinity compared to Y-27632’s pyridinyl-carboxamide group, which enhances hydrophobic interactions .
  • Sympathomimetic Activity: DL-Norephedrine acts as an α-adrenergic receptor agonist due to its ethanolamine-like structure, unlike the target compound, which lacks direct receptor-binding motifs .
  • Enzyme Substrate Potential: The nitrophenyl derivative [(1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride] serves as a chromogenic substrate for oxidoreductases, leveraging its nitro group for spectroscopic detection .

Key Research Findings

  • Target Compound : Demonstrated utility in chiral resolution studies and as a precursor for ROCK inhibitors, though less potent than Y-27632 .
  • Y-27632 : Reduces stress fibers in Swiss 3T3 cells at 10 μM and delays cell cycle progression at higher concentrations .
  • DL-Norephedrine: Used in decongestants and appetite suppressants, highlighting divergent applications compared to research-focused analogues .

Biological Activity

The compound [4-[(1R)-1-aminoethyl]phenyl]methanol; hydrochloride, often referred to as (R)-4-(1-aminoethyl)phenylmethanol hydrochloride, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (R)-4-(1-aminoethyl)phenylmethanol hydrochloride can be represented as follows:

  • Molecular Formula : C9H13ClN2O
  • Molecular Weight : 188.66 g/mol

This compound features an aminoethyl group attached to a phenyl ring, contributing to its biological interactions.

Research indicates that (R)-4-(1-aminoethyl)phenylmethanol acts as an agonist for the β2 adrenergic receptor. This receptor is involved in various physiological processes, including bronchial dilation and modulation of neurotransmitter release. The activation of β2 adrenergic receptors can lead to:

  • Bronchodilation : Useful in treating asthma and chronic obstructive pulmonary disease (COPD).
  • Increased cardiac output : Beneficial in certain cardiovascular conditions.
  • Anti-inflammatory effects : Potentially useful in managing inflammatory diseases.

1. Pharmacological Effects

In vitro studies have demonstrated that (R)-4-(1-aminoethyl)phenylmethanol exhibits significant activity against various cell lines, indicating its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

2. Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the efficacy of (R)-4-(1-aminoethyl)phenylmethanol in a model of lung cancer. The results indicated that treatment with this compound led to a reduction in tumor size and improved survival rates among test subjects compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
β2 Adrenergic AgonistInduces bronchodilation
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory responses

Safety and Toxicology

Toxicological assessments have indicated that (R)-4-(1-aminoethyl)phenylmethanol has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully understand its pharmacokinetics and potential side effects.

Q & A

Q. What are the optimal synthetic routes for [4-[(1R)-1-aminoethyl]phenyl]methanol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including alkylation, reduction, and salt formation. For example, analogous compounds (e.g., 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride) are synthesized via nucleophilic substitution followed by catalytic hydrogenation . Key considerations include:

  • Temperature control : Elevated temperatures (>80°C) may degrade intermediates, while low temperatures (<0°C) slow reaction kinetics .
  • Catalyst selection : Palladium on carbon (Pd/C) is often used for asymmetric hydrogenation to preserve stereochemistry .
  • Salt formation : Hydrochloride salts are precipitated using HCl gas in anhydrous ethanol to enhance crystallinity .

Q. How can the stereochemical integrity of the (1R)-aminoethyl group be validated during synthesis?

Chiral purity is critical for biological activity. Methodological approaches include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .
  • Optical rotation : Compare experimental values ([α]D²⁵ = +15.6°) with literature data .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis of intermediates .

Q. What analytical techniques are recommended for characterizing [4-[(1R)-1-aminoethyl]phenyl]methanol hydrochloride?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows key signals at δ 7.35 (aromatic protons), δ 4.65 (methanol -OH), and δ 1.45 (ethyl -CH₃) .
  • Mass spectrometry : ESI-MS m/z 196.1 [M+H]+ confirms molecular ion .
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does [4-[(1R)-1-aminoethyl]phenyl]methanol hydrochloride modulate Rho-kinase signaling pathways, and what experimental models are suitable for mechanistic studies?

The compound may inhibit myosin phosphatase via Rho-kinase (ROCK) phosphorylation, similar to Y-27632 . Experimental designs include:

  • In vitro kinase assays : Measure IC₅₀ using purified ROCK and ATPase activity detection .
  • Cellular models : Use NIH 3T3 fibroblasts to assess stress fiber formation via phalloidin staining .
  • SAR studies : Compare with analogs (e.g., fluorine-substituted derivatives) to identify critical functional groups .

Q. What strategies resolve contradictions in reported biological activities of enantiomeric forms of this compound?

Contradictions often arise from stereochemical impurities or assay variability. Solutions include:

  • Enantiomer-specific assays : Test (1R) and (1S) forms separately in receptor-binding studies (e.g., serotonin/dopamine receptors) .
  • Meta-analysis : Aggregate data from multiple studies using fixed-effects models to assess reproducibility .
  • Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for neurological targets?

SAR strategies involve systematic modifications:

  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -F) to enhance blood-brain barrier permeability .
  • Aminoethyl chain elongation : Test ethyl vs. propyl chains to reduce off-target effects on adrenergic receptors .
  • Hydroxyl group masking : Synthesize prodrugs (e.g., acetylated derivatives) to improve metabolic stability .

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

  • PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during salt formation .
  • Waste disposal : Neutralize aqueous waste with NaHCO₃ before disposal .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity .
  • pH adjustment : Prepare buffers at pH 4.5–5.0 (near hydrochloride pKa) to enhance aqueous solubility .
  • Liposomal encapsulation : Encapsulate the compound in DSPC liposomes for in vivo studies .

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